2,2-Difluoro-2-(3-methylphenyl)acetic acid
Overview
Description
2,2-Difluoro-2-(3-methylphenyl)acetic acid is a fluorinated derivative of phenylacetic acid. This compound has garnered attention due to its potential applications in various fields, including pharmaceuticals and industrial chemistry. It is characterized by the presence of two fluorine atoms and a methyl group attached to the phenyl ring, which imparts unique chemical properties.
Scientific Research Applications
Precursor to 3,3-Difluoroazetidinones
2,2-Difluoro-2-(3-methylphenyl)acetic acid serves as a precursor in the synthesis of 3,3-difluoroazetidinones. This is achieved through electrochemical silylation and subsequent reactions with carbonyl compounds (Bordeau et al., 2006).
Synthesis of 3,3-Difluoro-GABA
The compound is involved in the synthesis of 3,3-difluoro-GABA, an isomer of the neurotransmitter GABA, through radical reactions with vinyl ethers. This synthesis is significant in the study of perfluoroalkylated organic compounds (Kondratov et al., 2015).
Production of Difluoro Analogues of Amino Acids
The chemical is used in the preparation of difluoro analogs of amino acids such as glutamic acid and lysine, which are important in biochemistry and pharmaceutical research (Kitagawa et al., 1990).
Use in Pseudopeptide Synthesis
It acts as a carboxylic acid in the Ugi reaction, aiding in the synthesis of difluorinated pseudopeptides. These pseudopeptides are significant in the development of new therapeutic agents (Gouge et al., 2004).
Role in Transition-Metal-Free Decarboxylative Cyclization
The compound is used in transition-metal-free decarboxylative cyclization for the synthesis of thiodifluoroindoleone derivatives. This method is noted for its mild reaction conditions and use of stable substrates (Huang et al., 2021).
Synthesis of DyIII Complexes
It is utilized in synthesizing DyIII complexes, which are relevant in materials science and catalysis research (Khristolyubov et al., 2021).
Synthesis of Difluorinated Compounds
This compound is instrumental in synthesizing various difluorinated compounds, which have applications in materials science and chemistry (Mukovoz et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(3-methylphenyl)acetic acid typically involves the introduction of fluorine atoms into the phenylacetic acid structure. One common method includes the use of difluoromethylating agents under controlled conditions to achieve the desired fluorination. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of fluorine incorporation. Safety measures are also crucial due to the reactivity of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(3-methylphen
Properties
IUPAC Name |
2,2-difluoro-2-(3-methylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-6-3-2-4-7(5-6)9(10,11)8(12)13/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIJCWPTHZQTEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038247-17-4 | |
Record name | 2,2-difluoro-2-(3-methylphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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